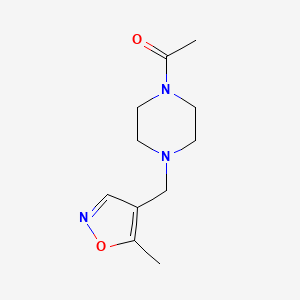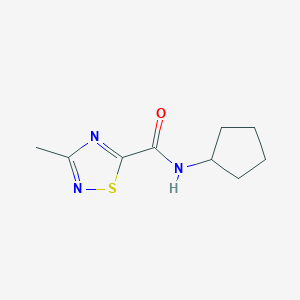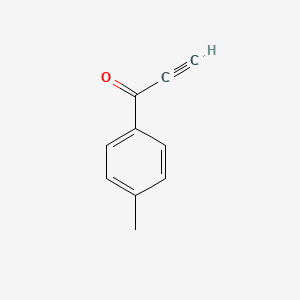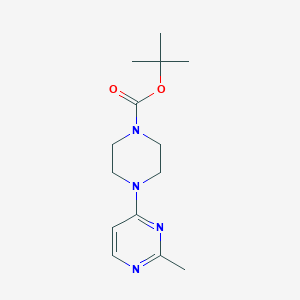
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(3-phenyl-1-adamantyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(3-phenyl-1-adamantyl)acetamide, commonly known as DT-010, is a novel compound that has gained significant attention in the field of drug discovery. DT-010 is a synthetic derivative of adamantane, which has been shown to exhibit a wide range of biological activities. The compound has been studied for its potential use in treating various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Wirkmechanismus
The exact mechanism of action of DT-010 is not fully understood. However, it is believed that the compound exerts its biological activity through the modulation of various signaling pathways. DT-010 has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, which is implicated in the pathology of Alzheimer's disease. The compound has also been shown to modulate the activity of various ion channels, which are implicated in the pathology of Parkinson's disease.
Biochemical and Physiological Effects:
DT-010 has been shown to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis. DT-010 has also been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathology of Alzheimer's disease. The compound has been shown to protect dopaminergic neurons from oxidative stress, which is implicated in the pathology of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
DT-010 has several advantages for lab experiments. The compound is easy to synthesize and can be obtained in high yields with high purity. DT-010 has also been shown to exhibit high potency against various targets, which makes it a promising candidate for drug discovery. However, there are also some limitations to the use of DT-010 in lab experiments. The compound has low solubility in water, which makes it difficult to administer in vivo. DT-010 also has poor bioavailability, which may limit its effectiveness in treating certain diseases.
Zukünftige Richtungen
There are several future directions for the study of DT-010. One potential direction is to optimize the synthesis method to improve the solubility and bioavailability of the compound. Another direction is to study the pharmacokinetics and pharmacodynamics of DT-010 in vivo to determine its efficacy in treating various diseases. The compound could also be studied for its potential use in treating other diseases such as multiple sclerosis and Huntington's disease. Overall, DT-010 has shown great promise as a novel compound with potential therapeutic applications in various diseases.
Synthesemethoden
DT-010 can be synthesized through a multi-step synthetic process that involves the reaction of 1-adamantanecarboxylic acid with thiosemicarbazide, followed by the reaction of the resulting intermediate with 2-bromoacetophenone. The final product is obtained through the reaction of the intermediate with acetic anhydride. The synthesis method has been optimized to produce high yields of DT-010 with high purity.
Wissenschaftliche Forschungsanwendungen
DT-010 has been extensively studied for its potential use in treating various diseases. The compound has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells. DT-010 has also been studied for its potential use in treating Alzheimer's disease and Parkinson's disease. The compound has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathology of Alzheimer's disease. DT-010 has also been shown to protect dopaminergic neurons from oxidative stress, which is implicated in the pathology of Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(3-phenyl-1-adamantyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2OS/c24-18(23-19-22-6-7-25-19)13-20-9-15-8-16(10-20)12-21(11-15,14-20)17-4-2-1-3-5-17/h1-5,15-16H,6-14H2,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHKGXHQEDZQMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)NC(=O)CC23CC4CC(C2)CC(C4)(C3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(3-phenyl-1-adamantyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Fluorophenyl)-3-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]azetidin-2-one](/img/structure/B2853884.png)

![4-chloro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2853887.png)

![(E)-3-(4-chloro-2-methylanilino)-1-[3-(3-fluorophenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one](/img/structure/B2853890.png)
![N-(2,5-dimethylphenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2853891.png)



![N-(3-chlorophenyl)-2-[3-oxo-8-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2853899.png)
![5-((4-Ethoxyphenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2853901.png)
![Methyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2853903.png)
![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2853905.png)